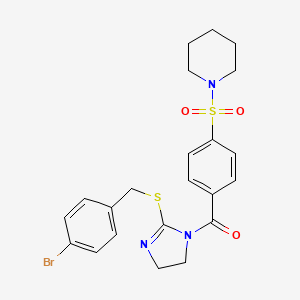
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.86. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Remediation
Research on similar chloro and methoxy-substituted compounds has explored their degradation and potential environmental remediation applications. For instance, the photoassisted Fenton reaction has been used for the complete oxidation of metolachlor and methyl parathion in water, leading to the mineralization of these compounds into harmless end products (Pignatello & Sun, 1995). This indicates the potential for using advanced oxidation processes to remediate water contaminated with similar complex organic molecules.
Synthetic Methodologies
Studies have also focused on the synthesis of oxalamides and related compounds. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides has been developed, highlighting a new synthetic approach that could be applicable to the synthesis of compounds with similar structural features (Mamedov et al., 2016).
Antimicrobial Agents
The synthesis and characterization of novel compounds bearing thiophene units, such as 5-(alkylidene)thiophen-2(5H)-ones, have shown a new class of antimicrobial agents (Benneche et al., 2011). This research suggests that modifications to the thiophene moiety, as present in the structure of the compound , could be explored for antimicrobial applications.
Receptor Interaction Studies
The interaction of specific chemical structures with biological receptors can be crucial for drug development. For instance, WAY-100635 has been evaluated as a radioligand for 5-HT1A receptors, demonstrating the importance of methoxyphenyl groups in receptor binding studies (Craven et al., 1994). This highlights the potential research application of N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide in studying receptor interactions, given its structural similarity.
properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-10-4-7-15(25-10)14(24-3)9-19-16(21)17(22)20-12-8-11(18)5-6-13(12)23-2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUFPEAEUPIXTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


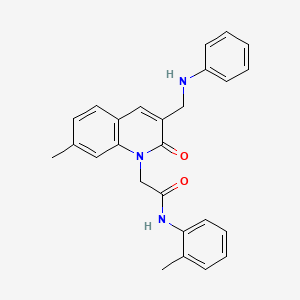
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2360951.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2360952.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2360953.png)
![2-(3-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2360954.png)
![2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2360955.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2360960.png)
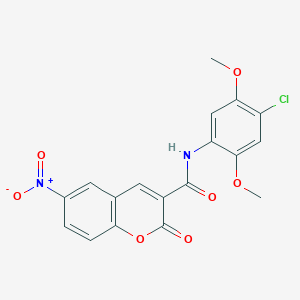
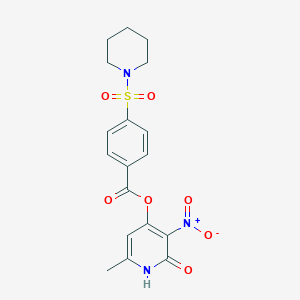
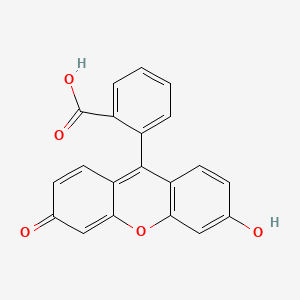
![N-[2-Nitro-4-(Trifluoromethyl)phenyl]morpholin-4-Amine](/img/structure/B2360967.png)
